molecular formula C9H10ClNO B1368192 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 54810-34-3

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No. B1368192
CAS RN: 54810-34-3
M. Wt: 183.63 g/mol
InChI Key: IQXODTOLPHMAJF-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H10ClNO . It is used in various chemical reactions and has several properties that make it significant in the field of chemistry.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of chlorine with 8-hydroxy-1,2,3,4-tetrahydroquinoline in methylene chloride at -78°C . The mixture is then allowed to come to room temperature and is stirred with active charcoal for 10 minutes. After filtration, the filtrate is concentrated in vacuo to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 . The compound has a molecular weight of 183.64 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with hydrogen in water at 20°C for 40 minutes to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline . Another reaction involves the use of diethylsilane and tris(pentafluorophenyl)borate in chloroform at 85°C .


Physical And Chemical Properties Analysis

This compound has a melting point of 116-117°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

1. Antimicrobial and Antifungal Applications

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives have been investigated for their antimicrobial and antifungal properties. For instance, the compound has been studied for its effectiveness against intestinal amebiasis (Mao & Schimmer, 2008). Additionally, the compound and its derivatives have been synthesized and evaluated for their potential in antimicrobial activity, particularly against bacteria and fungi, such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017).

2. Anti-Corrosive and Material Applications

Research has also been conducted on the use of this compound derivatives as anti-corrosive agents. These derivatives, such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, have shown promising results in protecting mild steel in acidic environments, indicating their potential in material science applications (Douche et al., 2020).

3. Organic Synthesis and Medicinal Chemistry

The compound and its analogues have been utilized in the field of organic synthesis and medicinal chemistry. For example, 5-alkyl-1,2,3,4-tetrahydroquinolines, which bear a resemblance to this compound, have been synthesized and found to exhibit antifungal properties, potentially targeting cell membranes (Sugiyama et al., 2015). Additionally, derivatives of this compound have been explored for their antidepressant activity (Houlihan et al., 1983).

4. Antituberculosis Activity

One of the notable applications of this compound is in the treatment of tuberculosis. Studies have shown that certain forms of this compound exhibit significant antituberculosis activity, even against multidrug-resistant strains of Mycobacterium tuberculosis (Hongmanee et al., 2006).

5. Cancer Research and Chemotherapy

Additionally, this compound has been a subject of interest in cancer research. Its derivatives have been studied for their potential as anti-tumor agents. For example, tetrahydroquinoline alkaloid analogues have been prepared and reported for their cytotoxic potential and anti-cancer activity, suggesting a role in chemotherapy (Lam et al., 2013).

Biochemical Analysis

Biochemical Properties

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it interacts with cytochrome P450 enzymes, leading to the modulation of metabolic reactions. Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce oxidative stress, leading to cell death through apoptosis. This compound also affects cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound can influence gene expression, resulting in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of drug metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biological effect.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXODTOLPHMAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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